Staurosporinium

Description

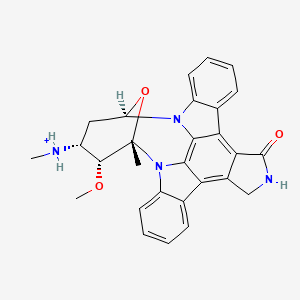

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H27N4O3+ |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-methylazanium |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/p+1/t17-,20-,26-,28+/m1/s1 |

InChI Key |

HKSZLNNOFSGOKW-FYTWVXJKSA-O |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

Origin of Product |

United States |

Molecular Mechanisms of Action for Staurosporinium

Comprehensive Kinase Inhibition Profiling and Specificity

Staurosporine (B1682477) is renowned for its ability to inhibit a wide array of protein kinases, which are crucial enzymes that regulate a vast number of cellular functions. satoshi-omura.info Its inhibitory action is primarily due to its high affinity for the ATP-binding site on these enzymes. medchemexpress.comguidetopharmacology.orgcellagentech.com

Pan-Kinase Inhibitory Spectrum

Staurosporine exhibits a broad, or pan-kinase, inhibitory spectrum, meaning it can block the activity of a large and diverse group of kinases. rndsystems.comresearchgate.net This non-selective nature is a hallmark of the compound and has made it a valuable tool in research to probe the roles of protein phosphorylation. satoshi-omura.infonih.gov Its potent inhibitory effects are observed across multiple kinase families, including both tyrosine kinases and serine/threonine kinases. satoshi-omura.infooncotarget.com Studies have shown that staurosporine can inhibit approximately 80% of protein kinases. nih.gov This broad activity is attributed to the structural mimicry of its indolocarbazole ring system to the adenine (B156593) ring of ATP, allowing it to fit into the conserved ATP-binding pocket of most kinases. satoshi-omura.infonih.gov

Table 1: Pan-Kinase Inhibitory Spectrum of Staurosporine

| Kinase Family | Example Kinases Inhibited | IC₅₀ Values |

|---|---|---|

| Serine/Threonine Kinases | Protein Kinase C (PKC), Protein Kinase A (PKA), CaM Kinase II, GSK-3β, Pim-1 Kinase | 0.7-20 nM cellagentech.comrndsystems.comhellobio.com |

| Tyrosine Kinases | p60v-src, c-Fgr, Syk tyrosine kinase, HUNK | 2-6 nM medchemexpress.comrndsystems.comoncotarget.com |

| Cyclin-Dependent Kinases | CDK1/cyclin B, CDK2/cyclin A, CDK4/cyclin D, CDK5/p25 | 3-10 nM cellagentech.com |

IC₅₀ values represent the concentration of staurosporine required to inhibit 50% of the kinase activity and can vary depending on the specific assay conditions.

Protein Kinase C (PKC) Inhibition and its Biological Ramifications

Among the numerous kinases inhibited by staurosporine, its effect on Protein Kinase C (PKC) is particularly noteworthy and has been extensively documented. nih.gov Staurosporine is a potent inhibitor of PKC, with IC₅₀ values reported in the low nanomolar range, making it one of the most powerful PKC inhibitors known. medchemexpress.com This inhibition has significant biological consequences as PKC isoforms are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.

The inhibition of PKC by staurosporine can block various cellular responses. For instance, it has been shown to inhibit the induction of adhesion in human promyelocytic leukemia cells. nih.gov The potent inhibition of PKC by staurosporine underscores its impact on fundamental cellular signaling cascades. nih.gov

Exploration of Other Key Kinase Targets and Off-Target Engagement

Beyond PKC, staurosporine targets a wide array of other crucial kinases with high affinity. These include, but are not limited to, Protein Kinase A (PKA), CaM Kinase II, and various tyrosine kinases such as p60v-src and c-Fgr. medchemexpress.comrndsystems.comhellobio.com The promiscuity of staurosporine's binding is a direct result of its interaction with the highly conserved ATP-binding site of kinases, leading to widespread off-target engagement. oncotarget.compnas.org This lack of selectivity, while making it unsuitable for certain therapeutic applications, has established staurosporine as an invaluable research tool for elucidating kinase-dependent signaling pathways. nih.govpnas.org

A screen of 72 inhibitors against 456 human kinases revealed that staurosporine is one of the most promiscuous kinase inhibitors, binding to a vast majority of the kinases tested. guidetopharmacology.orgucsf.edu This broad off-target profile is a critical consideration in interpreting experimental results using this compound.

Modulation of Intracellular Signaling Pathways

Staurosporine's influence extends beyond direct kinase inhibition to the modulation of complex intracellular signaling networks that govern cellular fate.

Hippo Signaling Pathway Regulation

Recent research has identified the Hippo signaling pathway as a key target of staurosporine. oup.comnih.gov The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. nih.gov Staurosporine has been shown to regulate the activity of Yes-associated protein (YAP), a primary downstream effector of the Hippo pathway. oup.comresearchgate.net

Mechanistically, staurosporine induces the phosphorylation of the core Hippo pathway kinases, MST1/2 and LATS1/2. oup.comresearchgate.net This phosphorylation cascade leads to the subsequent phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating target genes involved in cell proliferation. oup.com Studies have shown that even at low concentrations (2-10 nM), staurosporine can promote the phosphorylation of MST1/2 and LATS1/2, leading to increased YAP phosphorylation. oup.com The ability of staurosporine to inhibit cell growth is at least partially mediated by its regulation of the Hippo signaling pathway. oup.comresearchgate.net

cAMP-Mediated Response Modulation

Staurosporine has also been shown to modulate cyclic AMP (cAMP)-mediated cellular responses. drugbank.com While staurosporine on its own may have minimal effect on the transcriptional activity of certain genes, it can significantly enhance cAMP-mediated transcription. nih.gov For example, in rat pheochromocytoma PC12 cells, staurosporine was found to potentiate the cAMP-mediated promoter activity of the vasoactive intestinal polypeptide (VIP) gene. nih.gov This suggests a complex interplay between the signaling pathways inhibited by staurosporine and the cAMP signaling cascade. In the human fungal pathogen Candida albicans, staurosporine's effects on filamentation are mediated through the adenylyl cyclase Cyr1 and the cAMP-dependent protein kinase A (PKA). asm.org

Nuclear Factor-κB (NF-κB) Signaling Pathway Cross-Talk and Intersections

The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammatory stimuli, stress, and is integral to cell survival and proliferation. Staurosporine exhibits a complex and sometimes contradictory interaction with this pathway. Research has demonstrated that Staurosporine can potently inhibit IκB kinase α (IKKα) and IκB kinase β (IKKβ). ahajournals.org These kinases are pivotal for the canonical NF-κB activation pathway, as they phosphorylate the inhibitory IκB proteins, targeting them for degradation and thereby allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.gov Staurosporine acts as a competitive inhibitor versus ATP for both IKKα and IKKβ, suggesting that its inhibitory effects are mediated, at least in part, through the direct inhibition of these kinases. ahajournals.org

Conversely, other studies have reported that Staurosporine treatment can lead to the activation of NF-κB. ahajournals.org This activation appears to occur via a non-classical mechanism, as it does not necessarily involve the degradation of IκB family members. ahajournals.org For instance, in human keratinocytes, Staurosporine treatment resulted in the activation of NF-κB within 15 minutes. ahajournals.org This effect was also observed in human U937 cells using luciferase reporters, where Staurosporine induced a concentration-dependent increase in NF-κB-driven gene expression. ahajournals.org This suggests that Staurosporine can intersect with the NF-κB pathway at multiple points, potentially leading to different outcomes depending on the cellular context and concentration of the compound.

Phosphatidylinositol 3-Kinase (PI-3K) and Raf-1 Pathway Interventions

The Phosphatidylinositol 3-Kinase (PI-3K)/Akt and the Raf-1/MEK/ERK pathways are critical for cell survival, proliferation, and differentiation. Staurosporine's interaction with these pathways is multifaceted. While primarily known as a kinase inhibitor, under specific cellular conditions, Staurosporine has been reported to activate Raf-1. egms.de

More detailed studies have revealed intricate regulatory loops. For example, the PI-3K/Akt pathway promotes the formation of a complex between the pro-apoptotic kinase MST2 and Raf-1, which inhibits MST2's apoptotic function. Pro-apoptotic stimuli, including Staurosporine, can disrupt this MST2-Raf-1 complex, thereby promoting apoptosis. drugbank.com The inhibition of the PI-3K/Akt pathway with pharmacological inhibitors was shown to decrease the association between MST2 and Raf-1. drugbank.com

Furthermore, the PI-3K/Akt pathway can confer resistance to Staurosporine-induced apoptosis. In some cancer cells, integrin-mediated activation of the PI-3K/Akt pathway protects cells from apoptosis induced by Staurosporine. nih.gov Conversely, the anti-apoptotic signal of Epidermal Growth Factor (EGF) in response to Staurosporine treatment has been shown to be mediated through the Raf-MEK-ERK pathway, but not the PI-3K pathway, highlighting a differential involvement of these two major survival pathways. europeanreview.org

Integrin-Mediated Signaling Pathways

Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and transduce signals that regulate cell survival, proliferation, and migration. A key mediator of integrin signaling is the Focal Adhesion Kinase (FAK). Research has shown that Staurosporine induces apoptosis in endothelial cells through the rapid dephosphorylation of FAK at specific tyrosine residues and the subsequent disassembly of focal adhesions. ucl.ac.uk This disruption of FAK localization to focal adhesions is an early event in Staurosporine-induced apoptosis and occurs independently of FAK proteolysis. ucl.ac.uk

The cellular context, particularly the interaction with the ECM via integrins, can modulate the apoptotic effects of Staurosporine. For instance, attachment to fibronectin, a ligand for integrin α5β1, can block Staurosporine-facilitated apoptosis in breast cancer cells. mdpi.com In some cell types, Staurosporine has been observed to have opposing effects on cell adhesion. ebi.ac.uk Interestingly, one study found that Staurosporine-induced in vitro angiogenesis, a process heavily reliant on integrin signaling, required the involvement of integrins α2 and αvβ3 and was associated with enhanced FAK phosphorylation, a finding that contrasts with its FAK-dephosphorylating effect in other contexts. nih.gov This suggests that Staurosporine's influence on integrin-mediated signaling is highly dependent on the specific cellular environment and the biological process being examined.

Influence on Fundamental Cellular Processes

Cell Cycle Progression and Arrest Mechanisms

Staurosporine exerts a potent influence on cell cycle progression, capable of inducing arrest at different phases depending on its concentration and the cell type. At low nanomolar concentrations, Staurosporine can cause a G1 phase arrest in normal human mammary epithelial cells. nih.gov This G1 arrest is dependent on the presence of the retinoblastoma protein (pRb) and is associated with a decrease in the levels of cyclin-dependent kinase 4 (CDK4) and Checkpoint Kinase 1 (Chk1). nih.gov The ability of Staurosporine to preferentially arrest normal cells in G1 has led to suggestions of its potential use as a chemoprotective agent. nih.gov

At higher concentrations, Staurosporine typically induces a G2/M phase arrest in various cancer cell lines, including human leukemic cells and gastric cancer cells. nih.govahajournals.org This G2/M arrest has been linked to the downregulation of key mitotic proteins such as cyclin B1 and CDK1. nih.gov In gastric cancer cells, the G2/M arrest induced by Staurosporine was associated with a significant upregulation of the p21WAF1 gene, a well-known inhibitor of cyclin-dependent kinases. ahajournals.org The ability of Staurosporine to block entry into both S phase and M phase has been attributed to its inhibitory effect on kinases that act as checkpoint controls for these transitions. drugbank.com

Table 1: Effects of Staurosporine on Cell Cycle Progression

| Cell Line | Concentration | Effect | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| Human Mammary Epithelial Cells (76NE6) | 4 nM | G1 Arrest | Decrease in CDK4, pRb, and Chk1 levels | nih.gov |

| Human Leukemic Cells (U-937) | 0.5 µM - 1 µM | G2/M Arrest | Downregulation of cyclin B1 and CDK1 | nih.gov |

| Human Gastric Cancer Cells (MGC803, SGC7901) | 40-100 ng/ml | G2/M Arrest | Upregulation of p21WAF1 | ahajournals.org |

| Nontransformed Rodent and Human Cells | 1 ng/ml | G1 Arrest | Inhibition of kinase-mediated processes for S phase entry | europeanreview.org |

Programmed Cell Death Induction Pathways

Staurosporine is a well-established and potent inducer of programmed cell death, primarily through the intrinsic apoptotic pathway. nih.gov The induction of apoptosis by Staurosporine is often characterized by the activation of caspases, particularly caspase-3 and caspase-9. ahajournals.orgnih.gov In many cell types, Staurosporine triggers the mitochondrial pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family members like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c and Smac/DIABLO into the cytoplasm. nih.gov The released cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent executioner caspase cascade. ahajournals.org

However, the mechanisms of Staurosporine-induced cell death are not limited to caspase-dependent apoptosis. Studies have shown that it can also induce apoptosis through caspase-independent pathways. nih.gov Furthermore, under conditions where caspases are inhibited, Staurosporine can induce a form of programmed necrosis known as necroptosis. mdpi.comthieme-connect.com This necroptotic cell death is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). mdpi.comthieme-connect.com The ability of Staurosporine to trigger cell death through multiple, sometimes redundant, pathways underscores its potency as an apoptotic inducer. egms.de

Table 2: Staurosporine-Induced Programmed Cell Death Pathways

| Cell Death Type | Key Mediators | Cellular Events | Reference |

|---|---|---|---|

| Caspase-Dependent Apoptosis | Caspase-3, Caspase-9, Bax, Cytochrome c | Mitochondrial membrane permeabilization, Apoptosome formation, PARP cleavage | ahajournals.orgnih.gov |

| Caspase-Independent Apoptosis | - | DNA fragmentation without caspase activation in some contexts | nih.gov |

Angiogenesis Modulation and its Underlying Cellular Events

The effect of Staurosporine on angiogenesis, the formation of new blood vessels, is complex and appears to be context-dependent. Several studies have reported that Staurosporine inhibits angiogenesis. In an in vivo chick chorioallantoic membrane (CAM) assay, Staurosporine inhibited embryonic angiogenesis in a dose-dependent manner. nih.gov This inhibitory effect was attributed to the suppression of vascular endothelial cell proliferation, a critical step in the angiogenic process. nih.gov In another study, Staurosporine was found to inhibit the production of Vascular Endothelial Growth Factor (VEGF) in ex vivo nasal polyp tissues, suggesting an anti-angiogenic potential by reducing the levels of a key pro-angiogenic factor. mdpi.com

In contrast, other research has shown that Staurosporine can promote angiogenesis in vitro. In a three-dimensional matrix culture, Staurosporine enhanced the assembly of endothelial cells into tube-like structures. nih.gov This pro-angiogenic effect was found to be independent of its Protein Kinase C (PKC) inhibitory activity and was instead linked to the involvement of integrins and the stimulation of FAK phosphorylation. nih.gov The protective effects of VEGF and EGF against Staurosporine-induced apoptosis in endothelial cells are mediated by the PI-3K and ERK pathways, further highlighting the intricate signaling network that governs the response of endothelial cells to Staurosporine. nih.gov These seemingly contradictory findings suggest that Staurosporine's impact on angiogenesis may be a result of a delicate balance between its anti-proliferative effects on endothelial cells and its ability to influence cell-matrix interactions and other signaling pathways that regulate vascular morphogenesis.

Cell Proliferation Dynamics

Staurosporine exerts a significant inhibitory effect on the proliferation of various cell types, particularly cancer cells. This inhibition is typically dependent on both the concentration of the compound and the duration of exposure. nih.govnih.gov For instance, in studies involving human colon adenocarcinoma (HT-29) cells and human gastric cancer cell lines (MGC803 and SGC7901), Staurosporine demonstrated a clear time- and concentration-dependent inhibition of cell growth. nih.govnih.gov

The anti-proliferative activity of Staurosporine is closely linked to its ability to disrupt the normal progression of the cell cycle. Research has shown that at lower concentrations, Staurosporine can cause cell cycle arrest in either the G1 or G2 phase, depending on the cell type. wikipedia.org In HT-29 colon cancer cells and MGC803/SGC7901 gastric cancer cells, treatment with Staurosporine leads to a blockage at the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents cells from entering mitosis, thereby halting their division and proliferation. One of the proposed mechanisms for this G2/M arrest is the up-regulation of the P21WAF1 gene, which was observed in gastric cancer cells following treatment. nih.gov

A primary outcome of Staurosporine treatment is the induction of apoptosis, or programmed cell death. wikipedia.org The mechanisms mediating this process can vary between different cell lines but often involve the activation of intrinsic apoptotic pathways. nanolive.com A key event in Staurosporine-induced apoptosis is the activation of caspases, a family of protease enzymes essential for the execution of apoptosis. wikipedia.orgnih.gov Specifically, Staurosporine has been shown to activate caspase-3. wikipedia.orgnih.govresearchgate.net In murine osteoblast cells, for example, Staurosporine treatment led to a significant increase in the activity of caspase-3-like proteases. nih.gov The induction of apoptosis is a critical component of its anti-proliferative effects. nanolive.com

Table 1: Inhibitory Concentration (IC50) of Staurosporine in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 |

|---|---|---|---|

| MGC803 | Gastric Cancer | 24 | 54 ng/ml |

| MGC803 | Gastric Cancer | 48 | 23 ng/ml |

| SGC7901 | Gastric Cancer | 24 | 61 ng/ml |

| SGC7901 | Gastric Cancer | 48 | 37 ng/ml |

| MCF-7 | Breast Cancer | 72 | 8.81 µM |

Data sourced from studies on human gastric cancer cell lines and breast cancer cells. nih.govmedchemexpress.com

Interaction with Specific Cellular Macromolecules and Protein Structures

The primary molecular mechanism of Staurosporine is its potent inhibition of a wide array of protein kinases. wikipedia.orgnih.gov Protein kinases are crucial enzymes that regulate a vast number of cellular processes by adding phosphate (B84403) groups to proteins. Staurosporine functions as a prototypical ATP-competitive inhibitor, meaning it binds to the ATP-binding site on the kinase with a much higher affinity than ATP itself, thereby preventing the kinase from functioning. wikipedia.orgmdpi.com

This high-affinity binding is not highly selective, leading to the inhibition of many different kinases. wikipedia.org This promiscuity has made Staurosporine a valuable tool in research for studying kinase-dependent signaling pathways. wikipedia.org Structural analyses of kinase-inhibitor complexes have shown that conserved features in the ATP-binding pocket of many kinases contribute to this broad-spectrum activity. wikipedia.org

Staurosporine is known to inhibit a variety of serine/threonine kinases and tyrosine kinases. nih.gov Its inhibitory activity has been quantified for several key kinases, revealing its potency. For example, it inhibits Protein Kinase C (PKC), Protein Kinase A (PKA), and Phosphorylase Kinase with IC50 values in the low nanomolar range. medchemexpress.combpsbioscience.com

Table 2: Kinases Inhibited by Staurosporine

| Kinase | IC50 |

|---|---|

| Protein Kinase C (PKC) | 0.7 - 6 nM |

| Protein Kinase A (PKA) | 7 - 15 nM |

| c-Fgr | 2 nM |

| Phosphorylase Kinase | 3 nM |

| Protein Kinase G (PKG) | 8.5 nM |

| TAOK2 | 3 µM |

Data compiled from various biochemical assays. medchemexpress.combpsbioscience.com

The interaction between Staurosporine and Cyclin-Dependent Kinase 2 (CDK2) has been elucidated through X-ray crystallography. nih.govrcsb.org This structural analysis provides a detailed view of how the inhibitor fits into the ATP-binding pocket, explaining its tight binding and offering a basis for the design of more specific kinase inhibitors. nih.gov Similarly, the crystal structure of Staurosporine bound to MAP KAP kinase 2 (MK2) has also been determined. rcsb.org

Beyond its well-documented effects on protein kinases, Staurosporine also interacts with other cellular macromolecules. It has been found to modulate the activity of transcription factors, including an increase in the transcriptional activity of Nuclear Factor-kappa B (NF-κB) and Activating Protein-1 (AP-1) in osteoblasts undergoing apoptosis. nih.gov Furthermore, in nasal polyp-derived fibroblasts, Staurosporine was shown to attenuate TGF-β1-stimulated processes by modulating the signaling pathway of Smad 2. mdpi.com It can also inhibit the phosphorylation of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Staurosporine |

| ATP (Adenosine triphosphate) |

| P21WAF1 |

| NF-κB (Nuclear Factor-kappa B) |

| AP-1 (Activating Protein-1) |

| Smad 2 |

| P-glycoprotein |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Staurosporinium and Its Derivatives

Methodological Frameworks for SAR/SMR Investigations

A variety of methodologies are employed to investigate the SAR and SMR of staurosporine (B1682477) and its derivatives, ranging from qualitative assessments to sophisticated computational models.

Qualitative Structure-Activity Relationship Approaches

Initial SAR studies often rely on qualitative comparisons of the biological activities of a series of structurally related compounds. This involves synthesizing or isolating derivatives with systematic modifications to the staurosporine scaffold and evaluating their inhibitory potency against a panel of kinases. For instance, by comparing the activity of staurosporine with its analogs, researchers can deduce the importance of specific functional groups or structural features for kinase inhibition. These studies have been instrumental in identifying key pharmacophoric elements within the staurosporine molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structures of compounds and their biological activities. wikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. wikipedia.orgnih.gov For staurosporine derivatives, QSAR can help in predicting their kinase inhibitory potency and selectivity, thereby guiding the synthesis of more effective analogs. mdpi.com The process involves developing a model from a "training set" of compounds with known activities and then validating its predictive power using a "test set". chemmethod.comnih.gov

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools for visualizing and understanding the interactions between a ligand, such as a staurosporine derivative, and its protein target at the atomic level. frontiersin.orgnih.gov Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mode and the key interactions that stabilize the complex. frontiersin.orgscielo.br For staurosporine, docking studies have been crucial in explaining its broad-spectrum activity by showing how its indolocarbazole core fits into the highly conserved ATP-binding pocket of kinases. nih.govnih.gov These computational approaches allow for the rapid screening of virtual libraries of compounds and prioritization of candidates for synthesis and biological testing. nih.gov

Critical Structural Determinants for Kinase Inhibitory Potency and Selectivity

Through extensive SAR studies, several key structural features of the staurosporine molecule have been identified as critical for its kinase inhibitory activity and selectivity.

Impact of Indolocarbazole Core Modifications

The indolocarbazole core is the primary pharmacophore of staurosporine, responsible for its high affinity for the ATP-binding site of kinases. nih.govnsf.gov Modifications to this rigid, planar ring system can have a significant impact on inhibitory activity. Early strategies for modifying this core primarily involved electrophilic aromatic substitution (EAS), which, due to electronic effects, limited derivatization to specific positions. nih.govnsf.gov More recent approaches, such as C-H borylation, have enabled access to previously inaccessible positions on the indolocarbazole ring, opening new avenues for SAR exploration. nih.govnsf.gov Studies have shown that even minor alterations to the core can affect both potency and selectivity. For example, the introduction of a hydroxyl group at either the C9 or C10 position was found to selectively decrease activity against certain cell lines. nih.gov

Role of Methylamino Group Substitutions on Biological Activity

The methylamino group at the 4' position of the sugar moiety of staurosporine plays a crucial role in its biological activity and selectivity. researchgate.net This group is located on the solvent-exposed side of the molecule when bound to a kinase, making it an ideal point for modification without disrupting the core binding interactions. researchgate.net

The importance of the entire sugar moiety, including the methylamino group, is highlighted when comparing the IC50 values of staurosporine and its aglycone form, K252c, for PKC inhibition (9 nM and 680 nM, respectively), indicating the sugar's significant contribution to binding affinity. researchgate.net

Stereochemical Requirements for Optimal Biological Activity

The specific three-dimensional arrangement of atoms in the staurosporine molecule is crucial for its potent biological activity. The complex stereochemistry of the sugar moiety attached to the indolocarbazole core plays a significant role in how the molecule fits into the ATP-binding pocket of protein kinases.

Research into the synthesis and biological evaluation of staurosporine's enantiomer (ent-staurosporine) has provided profound insights. The unnatural enantiomer typically shows significantly reduced or different activity compared to the natural form, highlighting the specific stereochemical recognition by target kinases. This underscores the importance of the chiral centers within the glycosidic portion for establishing the precise intermolecular interactions required for high-affinity binding.

Further studies involving epimers and analogs of related indolocarbazole alkaloids, such as K-252a, have helped to elucidate the stereochemical requirements at specific positions. For instance, investigations into (3'S)-epi-K-252a analogues have demonstrated that altering the stereochemistry of the 3'-sugar alcohol can dramatically affect inhibitory activity against specific kinases like trkA tyrosine kinase. acs.org These findings collectively indicate that the rigid and complex stereochemical architecture of the sugar-like ring is a key determinant for potent and selective kinase inhibition.

Importance of Amide Carbonyl, NH Groups, and Morpholine Ring Oxygen

Specific functional groups within the staurosporine structure are essential for its interaction with protein kinases. The lactam ring, a cyclic amide, is a particularly critical feature.

Amide Carbonyl and NH Groups: The amide functional group, with its hydrogen bond donor (NH) and acceptor (C=O) capabilities, is vital for biological activity. libretexts.orgnih.gov Structure-activity relationship (SAR) studies have consistently shown that a free NH group in the lactam portion of the molecule is essential for potent kinase inhibition. researchgate.net This group typically participates in a key hydrogen bond interaction with the hinge region of the kinase domain. For example, analysis of staurosporine bound to aurora2 kinase revealed that the amide proton forms a hydrogen bond with the side chain of glutamic acid (Glu211). aacrjournals.org The carbonyl oxygen of the amide can also form weak hydrogen bonds. ulisboa.pt Modifications or replacement of these groups often leads to a significant decrease in inhibitory activity.

Sugar Moiety Oxygen and Nitrogen: The oxygen and nitrogen atoms within the sugar-like portion of staurosporine are also critical for binding. X-ray crystallography has shown that these heteroatoms are involved in a network of hydrogen bonds within the ribose-binding pocket of kinases. nih.gov For example, in the aurora2 kinase complex, the pyranosyl methylamino group is positioned to form hydrogen bonds with threonine (Thr217) and glutamic acid (Glu260). aacrjournals.org Co-crystal structures reveal that the secondary amine of the sugar moiety can form hydrogen bonds with active site residues in several kinases, and derivatization at this position often leads to a decrease in affinity for most kinases. nih.gov

Design Principles for Enhanced Target Specificity and Biological Profiles

While staurosporine is a highly potent kinase inhibitor, its lack of selectivity, inhibiting a broad spectrum of kinases, has limited its therapeutic use. researchgate.netnih.gov This promiscuity arises because it targets the highly conserved ATP-binding site. nih.gov Consequently, a primary goal in medicinal chemistry has been to design staurosporine analogs with improved target specificity.

Several design principles have emerged:

Structure-Based Design: Utilizing high-resolution crystal structures of kinases in complex with staurosporine or its analogs allows for the rational design of more selective inhibitors. nih.govnih.gov By identifying unique structural features or less conserved residues in the ATP-binding pocket of a specific target kinase, modifications can be introduced to the staurosporine scaffold to exploit these differences. nih.gov For example, replacing a 3-cyanoquinoline core with quinazoline (B50416) was shown to shift kinase specificity from Src to VEGFR. frontiersin.org

Targeting Non-conserved Regions: One successful strategy involves designing analogs that extend beyond the conserved ATP pocket to interact with adjacent, less-conserved regions. This can be achieved by attaching substituents at positions on the indolocarbazole core or the sugar moiety that are not essential for the primary binding interactions. A specific example involved re-engineering staurosporine to wrap a nonconserved dehydron (a poorly shielded hydrogen bond) in Src kinase, which significantly enhanced specificity for this target. nih.gov

Modulating Physicochemical Properties: Another approach involves creating analogs with altered properties to control their biological activity profile. For instance, a cell-impermeable staurosporine analog was developed to specifically block the activity of extracellular kinases without affecting intracellular signaling. This allows for the dissection of signaling pathways and offers novel therapeutic strategies.

Analog Development Guided by SAR Insights

The wealth of knowledge from SAR studies has guided the development of numerous staurosporine analogs, with over 1000 semisynthetic derivatives prepared in the past four decades. nih.govacs.orgnsf.gov These efforts have led to clinically important compounds with improved selectivity and therapeutic potential.

Clinically Investigated Analogs: Midostaurin (N-benzoyl staurosporine) and UCN-01 (7-hydroxystaurosporine) are prominent examples of analogs developed based on SAR insights. researchgate.netnih.gov Adding a benzoyl group to the sugar moiety's amine, as in Midostaurin, confers a degree of specificity toward certain kinases, such as mutated FLT3, leading to its approval for treating acute myeloid leukemia. frontiersin.org Similarly, hydroxylation of the indolocarbazole core at the 7-position, as in UCN-01, alters the binding profile. nih.gov These modifications, guided by an understanding of which positions tolerate substitution, have successfully translated the potent but non-selective scaffold of staurosporine into viable drug candidates. researchgate.net

Novel Synthetic Approaches: SAR has also spurred the development of new chemical methods to access previously unreachable analogs. For example, C-H activation borylation is being used to functionalize the indolocarbazole core at positions inaccessible through traditional electrophilic aromatic substitution. nih.govacs.orgnsf.gov This opens up new regions of the molecule for SAR exploration, potentially leading to analogs with novel selectivity profiles. acs.orgnsf.gov

Chemical Genetics Tools: SAR-guided design has also produced powerful research tools. "Staralogs" are a class of staurosporine-derived inhibitors designed to be potent and highly selective for analog-sensitive (AS) kinases. nih.gov These engineered kinases contain a mutation that creates a unique pocket, which the staralog is specifically designed to fit. This provides a bio-orthogonal system for studying the function of individual kinases in complex signaling networks with high precision. nih.gov

Synthetic Methodologies and Chemical Derivatization of Staurosporinium

Total Synthesis Strategies of the Staurosporine (B1682477)/Staurosporinium Core Structure

The total synthesis of the staurosporine aglycone, the core indolocarbazole structure, has been a significant challenge for synthetic chemists, leading to the development of numerous innovative strategies. soton.ac.uk These approaches aim to efficiently construct the complex, fused-ring system.

Table 1: Selected Total Synthesis Strategies for the Staurosporine Aglycone

| Starting Material | Key Reactions | Overall Yield | Reference |

|---|---|---|---|

| 2-Methylindole | Electrocyclization, Nitrene Insertion | 28-36% | acs.org, nih.gov |

| Ethyl indole-2-acetate | Intramolecular Diels-Alder, Nitrene Cyclization | 22.6% | rsc.org |

| Indole (B1671886) Precursors | Photochemical Cyclization (in flow) | Not Specified | soton.ac.uk |

| Indole Precursors | Mannich-type Cyclization, Indoline Glycosylation | 16% (5 steps) | soton.ac.uk, soton.ac.uk |

| Glycal Precursors | Intermolecular Indole Anion Coupling, Intramolecular Iodoglycosylation | Not Specified | acs.org |

These diverse strategies underscore the chemical tractability of the staurosporinium core and provide pathways to analogs that are inaccessible from the natural product itself. nih.gov

Semisynthetic Approaches for this compound Analogs

Semisynthesis, starting with the naturally occurring staurosporine, remains the dominant method for generating analogs. This approach leverages the existing complex scaffold to explore structure-activity relationships (SAR) by introducing new functional groups at various positions. nih.gov

The nitrogen atoms of staurosporine, particularly the exocyclic 4'-methylamino group on the sugar moiety and the indole nitrogens of the aglycone, are prime targets for chemical modification. researchgate.netnih.gov The 4'-methylamino group is crucial for binding affinity, and its modification allows for the attachment of various molecular probes and other functional groups. researchgate.net

Alkylation of the 4'-methylamine has been used to install linkers, such as polyethylene (B3416737) glycol, which can then be conjugated to fluorescent molecules like fluorescein. researchgate.net This creates powerful research tools for studying kinase binding and inhibition. researchgate.net Acylation of this same nitrogen with reagents like benzoyl or acetyl chloride is another common modification. Patents describe a wide range of N-substituted derivatives where the methylamino group is modified with hydrocarbyl or acyl groups to create novel compounds. google.com

The indole nitrogens (N12 and N13) have also been targeted. To mimic the affinity interactions provided by the sugar moiety in carbohydrate-free analogs, simple alkylamine groups have been installed at the N12 or N13 positions. nih.gov Notably, an N12-butylamine derivative showed a significant improvement in potency for certain kinases. nih.gov

Beyond nitrogen functionalization, a variety of other chemical transformations have been employed to diversify the staurosporine scaffold. Historically, electrophilic aromatic substitution (EAS) has been the primary strategy for modifying the indolocarbazole core. nih.govnsf.gov However, the regiochemical outcomes of EAS are dictated by the inherent electronic properties of the aromatic system, limiting the accessible positions for substitution. nsf.gov

A transformative, modern method for diversification is C–H borylation. nih.govnsf.gov This technique, often catalyzed by iridium complexes, allows for the introduction of boryl groups at positions on the indolocarbazole core that were previously inaccessible. nih.gov Unlike EAS, the regioselectivity of C–H borylation is primarily influenced by sterics, opening up new regions of the molecule for SAR studies. nsf.gov The resulting boronic esters are highly versatile intermediates that can be converted into a wide array of functional groups. nsf.gov

Functionalization at Nitrogen Atoms (e.g., Methylamino Group)

Development of this compound Derivative Libraries

The creation of libraries of staurosporine derivatives has been instrumental in the search for analogs with improved selectivity and novel biological activities. nih.gov These libraries contain collections of systematically modified compounds that can be screened to identify potent and specific inhibitors for particular targets.

Combinatorial and parallel synthesis techniques are well-suited for generating large libraries of staurosporine analogs. These methods often involve immobilizing a staurosporine aglycone isostere on a solid phase and sequentially functionalizing it with various building blocks. nih.gov This approach allows for the rapid generation of many distinct compounds from a common intermediate. For example, a library of C13-hydroxymethyl-7-oxo-indenopyrrolocarbazoles was generated and screened to identify inhibitors of TrkA kinase. nih.gov Similarly, the synthesis of a panel of carbohydrate-free staurosporine analogs, or "staralogs," involved preparing a core structure and then introducing a variety of alkyl and aryl groups at the C7 position and alkylamine groups at the N12/N13 positions to create a focused library for kinase screening. nih.gov

Divergent synthesis is a powerful strategy for generating structurally diverse libraries from a common starting material. nih.gov This approach involves a key intermediate that can be guided down multiple reaction pathways to produce a wide range of distinct molecular scaffolds.

One example is the synthesis of aza-analogs of staurosporine. A C2-symmetric N-activated bis-aziridine intermediate undergoes nucleophilic opening by bis-indolylmaleimides. nih.gov This divergent method provides easy access to various piperidine (B6355638) and pyrrolidine (B122466) analogs. nih.gov Another divergent approach begins with the total synthesis of the core aglycone, which then serves as a branching point. acs.org For instance, the development of "staralogs" started with the non-glycosylated indolocarbazole core, which was then divergently functionalized at the C7 and N12/N13 positions to explore new chemical space and regain potency lost by the removal of the sugar moiety. nih.gov Such strategies are crucial for moving beyond simple modifications and creating derivatives with fundamentally different structures and properties. nih.gov

Combinatorial Synthesis Techniques for Library Generation

Challenges and Innovations in this compound Synthetic Chemistry

The intricate architecture of staurosporine presents formidable challenges to synthetic chemists, turning its total synthesis into a benchmark for innovation in methodology and strategy. The primary hurdles are centered around the construction of the rigid pentacyclic aglycone core, the stereocontrolled installation of the unique aminosugar, and the formation of the seven-membered lactam ring. Overcoming these obstacles has led to the development of novel and elegant chemical solutions.

A core challenge lies in the stereoselective formation of the glycosidic linkage between the staurosporine aglycone (K252c) and the complex sugar moiety. nih.govdatapdf.com This bond is notoriously difficult to form due to steric hindrance and the need to control the anomeric configuration precisely. datapdf.com Early and landmark syntheses, such as the one reported by Danishefsky and coworkers, tackled this by using a glycal-based approach. datapdf.comjohnwoodgroup.com Their strategy involved using an oxazolidinone-protected glycal as the glycosyl donor, which helped to guide the stereochemical outcome of the glycosylation. datapdf.com

Another significant hurdle is the construction of the indolocarbazole framework itself. Many synthetic routes approach this by uniting two indole-containing fragments with a piece that will become the lactam ring, followed by an oxidative cyclization to form the central carbazole (B46965). nih.govrsc.org However, this convergent approach can suffer from difficulties in controlling regioselectivity, especially when creating unsymmetrical analogs. nih.gov

Innovations in this area have focused on creating the core with greater efficiency and control. For instance, photochemical cyclization has been explored as a key step to forge the carbazole ring system. soton.ac.uk More recent advances have employed strategic C–H functionalization reactions to build up the complexity on a simple arene core sequentially. The Gaunt group reported a synthesis of the staurosporine aglycone (K252c) that utilized a series of directed C–H activation and arylation reactions, showcasing a departure from classical indole-coupling strategies. nih.govrsc.org This method allows for a modular and potentially more versatile entry into various analogs. nih.govrsc.org

The table below summarizes different innovative approaches toward the synthesis of the staurosporine aglycone, highlighting the key reaction and strategy.

| Key Strategy | Description | Significance | Reference |

| Intramolecular Diels-Alder | A pyranoindolone undergoes an intramolecular Diels-Alder reaction, followed by loss of CO2 and aromatization to form a polysubstituted carbazole intermediate. | Provides a novel route to the carbazole core. | rsc.orgrsc.org |

| Photochemical Cyclization | A photochemical step is used to induce the cyclization and formation of the carbazole ring system from indole precursors. | Explores alternative energy sources for key bond formation. | soton.ac.uk |

| Sequential C-H Functionalization | The indolocarbazole framework is constructed on a simple arene by a sequence of directed C-H arylations and aminations. | Offers high modularity and control for accessing diverse analogs by avoiding traditional indole-coupling methods. | nih.govrsc.org |

| Late-Stage C-H Borylation | Iridium-catalyzed C-H borylation is applied to the staurosporine scaffold, allowing functionalization at previously inaccessible positions on the aromatic core. | Enables late-stage diversification to generate novel analogs for structure-activity relationship studies. | nih.govnsf.gov |

Furthermore, late-stage functionalization has emerged as a powerful tool for generating staurosporine derivatives. rsc.org Given that the core structure is complex and challenging to build, modifying it after the main synthesis is complete is an efficient way to create a library of analogs for biological testing. rsc.org A notable innovation in this domain is the use of iridium-catalyzed C-H borylation. nih.govnsf.gov This method allows for the introduction of boronic esters at sterically accessible C-H bonds on the indolocarbazole core, positions that are not reachable through traditional electrophilic aromatic substitution. nih.govnsf.gov These boronic esters serve as versatile handles that can be converted into a wide range of other functional groups, thereby opening up new regions of the molecule for structure-activity relationship studies. nih.gov

Biocatalysis and chemoenzymatic methods are also being explored as innovative strategies. nih.govfrontiersin.orgmdpi.com Enzymes like glycosyltransferases (e.g., StaG) are responsible for the glycosylation step in the natural biosynthesis of staurosporine. nih.govkitasato-u.ac.jp Harnessing these or engineered enzymes could provide a highly selective and efficient alternative to purely chemical methods for glycosylation and other modifications. nih.govmdpi.com While staurosporine itself has not been extensively modified using late-stage biocatalysis, the potential for enzymatic reactions like halogenation or oxidation on the complex scaffold is recognized as a promising future direction. nih.govfrontiersin.org

Preclinical Research Models and Experimental Methodologies in Staurosporinium Studies

In Vivo Preclinical Models for Biological Efficacy and Systemic Effects

In vivo models are critical for evaluating the biological efficacy, pharmacokinetics, and systemic effects of a compound in a whole-organism context. Both mammalian and non-mammalian models have been instrumental in staurosporine (B1682477) research.

Murine models, including mice and rats, are the most common mammalian systems used for in vivo preclinical studies. These models are used to study a compound's antitumor activity and its effects on various physiological processes.

Xenograft Models: Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice). nih.gov This allows for the evaluation of a compound's efficacy against human tumors in a living system. For example, the staurosporine analogue 4'-N-benzoyl staurosporine showed a broad antitumor spectrum against human gastric, colorectal, breast, and lung cancer xenografts. nih.gov

Transgenic Mouse Models: These models are genetically engineered to develop specific types of cancer that more closely mimic human disease progression. Staurosporine was found to reduce nuclear myosin heavy chain 9 phosphorylation, which in turn inhibited gastric cancer cell progression in a transgenic mouse model.

Disease Models: In models of cerebral ischemia in gerbils and rats, pretreatment with staurosporine was shown to prevent neuronal damage, highlighting its potential neuroprotective effects. selleckchem.comselleckchem.com

Ex Vivo Models: Tissues are explanted and maintained in culture. Mouse corneas have been used as an ex vivo model to evaluate staurosporine as a potential treatment for Acanthamoeba keratitis. mdpi.com

Encapsulating staurosporine in liposome (B1194612) nanoparticles has been shown to suppress tumors in mouse glioblastoma models without the toxic side effects observed with the free compound. wikipedia.orgresearchgate.net

Non-mammalian models like zebrafish (Danio rerio) and the fruit fly (Drosophila melanogaster) offer advantages such as rapid development, genetic tractability, and suitability for high-throughput screening.

Drosophila melanogaster (Fruit Fly): Drosophila is a powerful genetic model used to study fundamental biological processes, including cell death and neurodegeneration. researchgate.net Overexpression of the pro-apoptotic gene Debcl in Drosophila models of Parkinson's disease results in more severe phenotypes, demonstrating the utility of this model in dissecting apoptosis pathways that can be modulated by compounds like staurosporine. sdbonline.org

These models provide valuable initial insights into a compound's biological activity and potential toxicity before moving into more complex and costly mammalian studies. nih.gov

Considerations for Patient-Derived Xenograft (PDX) Models in Preclinical Oncology

Patient-Derived Xenograft (PDX) models are a cornerstone of preclinical oncology research, offering a clinically relevant platform to study cancer biology and evaluate novel therapies. championsoncology.comtd2inc.com In this model, tumor tissue from a human patient is directly implanted into an immunodeficient or humanized mouse. oncodesign-services.com This approach allows the tumor to grow in a living system while preserving many of the characteristics of the original human cancer. championsoncology.com

Key advantages of PDX models include the retention of the original tumor's architecture, its genetic and phenotypic diversity, and its sensitivity to treatments. These models are considered more predictive of clinical outcomes compared to traditional cell line-derived xenograft (CDX) models, which use cancer cells grown in labs. PDX models are instrumental in various stages of drug development, including:

Target validation and selection of drug candidates. oncodesign-services.com

Identification of patient populations that may respond to a specific treatment. oncodesign-services.com

Discovery of biomarkers to predict or monitor drug response. championsoncology.comoncodesign-services.com

Investigating mechanisms of drug resistance. oncodesign-services.com

Numerous contract research organizations and academic institutions maintain large, well-characterized collections of PDX models across a wide array of cancer types, such as breast, lung, pancreatic, and colorectal cancers. oncodesign-services.cominvivotek.com These models can be used for in vivo efficacy studies, including subcutaneous, orthotopic (where the tumor is implanted in the corresponding organ), and disseminated cancer models. invivotek.com Furthermore, the use of humanized mice in PDX models allows for the investigation of immunotherapies. td2inc.com

Advanced Methodologies for Mechanistic Elucidation

A variety of sophisticated techniques are employed to unravel the complex mechanisms by which Staurosporine exerts its effects.

Omics Technologies (Proteomics, Transcriptomics) for Pathway Identification

"Omics" technologies provide a global view of molecular changes within a cell or organism in response to a compound like Staurosporine.

Proteomics: This involves the large-scale study of proteins. In the context of Staurosporine, proteomic analyses have been used to identify proteins that are overexpressed or downregulated following treatment. For instance, a comparative proteomic analysis of Acanthamoeba castellanii treated with Staurosporine revealed alterations in proteins crucial for infection pathways, including those involved in chemotaxis and phagocytosis. mdpi.com Specifically, membrane protein kinases such as dual-specificity protein kinase shkB and Serine/threonine-protein kinase were significantly downregulated. mdpi.com

Transcriptomics: This is the study of the complete set of RNA transcripts produced by an organism. Transcriptional profiling of the fungus Neurospora crassa after Staurosporine treatment identified the induction of genes encoding an ABC transporter and a protein similar to regulatory subunits of potassium channels. nih.gov This suggests a cellular response aimed at exporting the drug. nih.gov Integrated transcriptome and proteome analyses in other organisms have also shed light on metabolic pathways, including Staurosporine biosynthesis itself. nih.gov Such studies often involve techniques like microarray analysis and RNA sequencing to identify differentially expressed genes and enriched signaling pathways, such as the MAPK signaling pathway. nih.gov Pathway analysis tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) are then used to understand the biological significance of these changes. nih.govgenome.jp

High-Throughput Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds. Staurosporine is often used as a reference compound in these screens due to its potent and broad-spectrum kinase inhibitory activity. nih.gov HTS platforms can be used to:

Identify new therapeutic targets.

Screen for novel drug candidates. researchgate.net

Characterize the activity of known compounds across a wide range of assays.

For example, HTS has been employed to screen for small molecules that modulate neurite growth in human induced pluripotent stem cell (hiPSC)-derived neurons, with Staurosporine used as a control. nih.gov These platforms often utilize automated, image-based analysis to quantify cellular responses. nih.gov Technologies like Amplified Luminescent Proximity Homogeneous Assay Screen (AlphaScreen) are used for biochemical screening of kinase inhibitors in a high-throughput format. researchgate.net The development of 3D cell culture models, such as spheroids in 1536-well plates, further enhances the physiological relevance of HTS assays for drug discovery. integra-biosciences.com

Imaging Techniques for Cellular Localization and Dynamics

Advanced imaging techniques are crucial for visualizing the subcellular localization of Staurosporine and its effects on cellular processes.

Confocal Microscopy: This technique provides high-resolution optical images with depth selectivity. It has been used to observe Staurosporine-induced changes in cellular morphology, such as the formation of long, non-branched protrusions in HeLa cells. nanolive.com Confocal microscopy has also been instrumental in studying the mislocalization of proteins like K-Ras and H-Ras after Staurosporine treatment. nih.gov

High-Content Imaging: This automated microscopy and analysis platform allows for the quantitative measurement of multiple cellular parameters in a high-throughput manner. It has been used to study the effects of Staurosporine on neurite outgrowth and cell health. nih.gov A high-content screen identified that Staurosporine and its analogs inhibit the plasma membrane localization of Ras proteins by disrupting the trafficking of phosphatidylserine. nih.gov

Digital Holographic Microscopy: This label-free imaging technique allows for the quantitative visualization of living cells. It has been used to assess the toxicity of compounds by measuring changes in cell number and refractive index. mdpi.com

Super-Resolution Microscopy: Techniques like Volumetric Localization Microscopy (VLM) can overcome the diffraction limit of light, enabling the visualization of molecular interactions in 3D with unprecedented detail. biorxiv.org This has potential applications in studying Staurosporine-induced apoptosis and the translocation of proteins like Bax to the mitochondria. biorxiv.org

Biosynthesis and Natural Product Chemistry of Staurosporine

Natural Occurrence and Microbial Producers

Staurosporine (B1682477) was first isolated in 1977 from the bacterium Streptomyces staurosporeus. wikipedia.orgresearchgate.net Since its initial discovery, this indolocarbazole alkaloid has been found in various other microorganisms, including other actinomycetes, myxomycetes, and even some marine organisms. kitasato-u.ac.jpnih.gov Notably, it has been isolated from the cyanobacterium Lyngbya majuscula and the tunicate Eudistoma toealensis. mdpi.comscribd.com The wide distribution of staurosporine and its derivatives across different microbial species highlights the evolutionary significance of this class of compounds.

| Microbial Producers of Staurosporine |

| Streptomyces staurosporeus |

| Lyngbya majuscula |

| Saccharothrix aerocolonigenes |

| Nocardiopsis sp. |

| Streptoverticillium mobaraense |

| Eudistoma toealensis (marine tunicate) |

Elucidation of Biosynthetic Pathway Steps

The biosynthesis of staurosporine is a complex process that begins with the amino acid L-tryptophan. wikipedia.org Genetic and biochemical studies have been instrumental in mapping out the key steps involved in the formation of its intricate indolocarbazole core. kitasato-u.ac.jpnih.gov

Key Enzymatic Transformations in Indolocarbazole Formation

The formation of the staurosporine aglycone, K252c, involves a series of enzymatic reactions that assemble the characteristic indolopyrrolocarbazole structure. pnas.org The initial steps are catalyzed by a conserved set of enzymes. nih.gov

The key enzymatic transformations include:

Oxidation of L-tryptophan: The pathway is initiated by the enzyme StaO, an L-amino acid oxidase, which converts L-tryptophan into the imine form of indole-3-pyruvic acid (IPA imine). wikipedia.orgkitasato-u.ac.jp

Dimerization: The enzyme StaD then catalyzes the coupling of two IPA imine molecules. wikipedia.orgkitasato-u.ac.jp This dimerization is a crucial step leading to the formation of the bisindole structure. pnas.org

Formation of Chromopyrrolic Acid: The dimerized intermediate is converted to chromopyrrolic acid. wikipedia.orgkitasato-u.ac.jp

Cyclization and Decarboxylation: The final steps in forming the indolocarbazole core are catalyzed by the cytochrome P450 enzyme StaP and the FAD-dependent monooxygenase StaC. researchgate.netnih.gov These enzymes work in concert to achieve intramolecular C-C bond formation and oxidative decarboxylation, ultimately yielding the staurosporine aglycone, K252c. researchgate.netnih.gov StaP catalyzes the aryl-aryl coupling, while StaC is responsible for the selective oxidation state of the pyrrole (B145914) ring. researchgate.nettandfonline.com

Identification of Biosynthetic Intermediates

Several key intermediates in the staurosporine biosynthetic pathway have been identified through a combination of genetic manipulation of producer strains and in vitro enzymatic assays. These intermediates provide a roadmap of the chemical transformations occurring during biosynthesis.

| Biosynthetic Intermediate | Preceding Enzyme(s) | Succeeding Enzyme(s) |

| Indole-3-pyruvic acid (IPA) imine | StaO | StaD |

| Chromopyrrolic acid | StaO, StaD | StaP, StaC |

| K252c (Staurosporine aglycone) | StaP, StaC | StaG, StaN |

| Holyrine A | StaG | StaN, StaMA, StaMB |

Holyrine A is a significant intermediate in the later stages of staurosporine biosynthesis. nih.govtandfonline.com It is formed after the initial glycosylation of the aglycone and is subsequently converted to staurosporine through further enzymatic modifications. nih.govtandfonline.com The identification of these intermediates has been crucial for a detailed understanding of the biosynthetic sequence. pnas.org

Genetic Basis of Staurosporine Biosynthesis

The genes responsible for staurosporine biosynthesis are organized in a gene cluster. jst.go.jpresearchgate.net In Streptomyces sp. TP-A0274, the cluster spans approximately 20-kb and contains 14 open reading frames (ORFs). jst.go.jpresearchgate.net These genes, designated as sta, encode the enzymes required for the entire biosynthetic pathway.

The sta gene cluster includes genes for:

Aglycone biosynthesis: staO, staD, and staP are responsible for constructing the indolocarbazole core. jst.go.jpresearchgate.net

Glycosylation: staG encodes a glycosyltransferase that attaches the sugar moiety to the aglycone. nih.govjst.go.jp

Sugar biosynthesis: A set of eight genes (staA, staB, staE, staJ, staI, staK, staMA, staMB) are involved in the synthesis of the deoxysugar moiety. jst.go.jpresearchgate.net

Late-stage modifications: staN, a cytochrome P450 homolog, is involved in the formation of a C-N bond between the aglycone and the sugar. tandfonline.comresearchgate.net staMA and staMB are methyltransferases that add methyl groups in the final steps. kitasato-u.ac.jpnih.gov

Regulation: staR is believed to be a transcriptional regulator of the gene cluster. jst.go.jpresearchgate.net

The discovery and characterization of the sta gene cluster have enabled the heterologous expression of the entire pathway in other host organisms, facilitating the production of staurosporine and its analogs through combinatorial biosynthesis. pnas.orgjst.go.jp

Biomimetic Synthetic Approaches Inspired by Natural Pathways

The intricate and efficient manner in which microorganisms synthesize complex molecules like staurosporine has inspired chemists to develop biomimetic synthetic strategies. engineering.org.cn These approaches aim to mimic the key bond-forming reactions observed in the natural biosynthetic pathway to achieve the total synthesis of staurosporine and its analogs. rsc.orgnih.gov

Key aspects of biomimetic synthesis of indolocarbazoles include:

Construction of the Indolocarbazole Core: Many synthetic routes focus on efficiently creating the central indolo[2,3-a]pyrrolo[3,4-c]carbazole skeleton. rsc.org Strategies often involve the coupling of two indole-containing fragments, mirroring the dimerization step in biosynthesis.

Oxidative Cyclization: A common strategy involves an oxidative cyclization of a bisindolylmaleimide intermediate to form the fused ring system, a step analogous to the function of StaP. rsc.org

Glycosylation: The attachment of the sugar moiety is a critical and often challenging step in the total synthesis. Biomimetic approaches seek to replicate the stereospecific glycosylation reactions catalyzed by enzymes like StaG. soton.ac.uk

By drawing inspiration from nature's synthetic logic, chemists have not only been able to synthesize staurosporine and its derivatives but have also developed novel synthetic methodologies. engineering.org.cnrsc.org These efforts contribute to a deeper understanding of the underlying chemical principles of biosynthesis and provide access to novel compounds with potential therapeutic applications. engineering.org.cn

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Identification of Novel Molecular Targets and Therapeutic Avenues

Initially recognized for its potent inhibition of protein kinase C (PKC), staurosporine (B1682477) is now understood to be a broad-spectrum inhibitor of a vast array of protein kinases. ncats.ioresearchgate.net It achieves this by competing with ATP for its binding site on the kinase domain. wikipedia.orgncats.io This promiscuity, while a drawback for targeted therapy, presents a unique opportunity for identifying novel molecular targets. wikipedia.org Future research can leverage staurosporine's wide-ranging effects to uncover previously unknown kinases and signaling pathways involved in various cellular processes.

Beyond its well-documented role in inducing apoptosis through caspase-3 activation, the complete mechanism of staurosporine's action is not fully understood. wikipedia.orgnih.gov Research indicates its involvement in modulating the PI3K/AKT pathway and affecting the expression of key cell cycle proteins like cyclin A2 and cyclin B1, leading to cell cycle arrest at the G2/M phase. iiarjournals.org Further investigation into these and other affected pathways could reveal novel therapeutic avenues for a variety of diseases. For instance, its ability to inhibit hormonally up-regulated neu-associated kinase (HUNK) suggests potential applications in breast cancer research. nih.gov

Staurosporine's influence extends to various cellular functions beyond apoptosis and cell cycle control. It has been shown to impact:

Neurotrophin signaling: It can act as a functional neurotrophin agonist, promoting neurite outgrowth. ncats.io

Cardiovascular processes: Certain protein kinase C (PKC) isozymes are implicated in heart diseases, and staurosporine's inhibitory action on these could be explored in cardiovascular research. nih.govtandfonline.com

Fungal morphogenesis: It can induce filamentation in the human fungal pathogen Candida albicans, suggesting its use as a chemical probe to study fungal virulence. nih.gov

A deeper understanding of how staurosporine interacts with these diverse targets will be crucial for developing more selective and effective therapeutic agents in the future.

Development of Staurosporinium-Based Chemical Probes for Research

The inherent properties of staurosporine make it an excellent scaffold for the development of chemical probes to investigate complex biological systems. rpicorp.com Its broad kinase-binding profile can be harnessed to create tools for activity-based protein profiling and target identification. researchgate.net

One promising area is the creation of fluorescently labeled staurosporine analogs. medchemexpress.com These probes can be used in various applications, including:

Kinase Binding Assays: A fluorescent probe derived from staurosporine has been shown to be an excellent tool for developing broad-ranging kinase binding assays. nih.gov

In Situ Profiling: A clickable, cell-permeable affinity-based probe modified from staurosporine has been used for in situ profiling of potential cellular targets. researchgate.net

Studying Phosphatidylserine Trafficking: Staurosporine and its analogs have been identified as novel tools for studying the endosomal sorting and recycling of phosphatidylserine, a key lipid in cellular signaling. tandfonline.comnih.gov

Furthermore, staurosporine can be immobilized on a solid support, such as agarose, to create affinity chromatography resins for the purification of kinases and other interacting proteins. oup.comnih.gov This technique allows for the isolation and subsequent identification of proteins that bind to staurosporine, providing valuable insights into their function and regulation.

The development of "staralogs," staurosporine-based inhibitors designed for analog-sensitive (AS) kinase technology, represents a significant advancement. nih.govacs.org This approach allows for the specific inhibition of a mutated kinase of interest that is sensitized to the inhibitor, while wild-type kinases remain unaffected. This provides a powerful tool for dissecting the specific roles of individual kinases in cellular signaling pathways. nih.govacs.org

Integration of Advanced Computational Approaches in Drug Discovery

Computational modeling and simulation are becoming indispensable tools in modern drug discovery, and the development of staurosporine analogs is no exception. These approaches offer a rational and efficient way to design novel inhibitors with improved selectivity and potency. ajptr.com

Molecular docking studies have been instrumental in understanding how staurosporine and its analogs bind to the ATP-binding pocket of various kinases. nih.govrsc.org By analyzing the crystal structures of staurosporine in complex with different kinases, researchers can identify key interactions and design modifications to enhance binding affinity and selectivity. nih.govresearchgate.net For example, modeling the interaction between staurosporine and the HUNK kinase domain has provided insights for developing inhibitors for HER2-inhibitor resistant breast cancers. nih.gov

Computational approaches can also be used to:

Predict the selectivity of new analogs: By screening virtual libraries of compounds against a panel of kinases, researchers can prioritize the synthesis of molecules with the most promising profiles. nih.gov

Design covalent inhibitors: Computational methods can be used to design analogs that form a covalent bond with a specific residue in the kinase active site, leading to irreversible inhibition. acs.org

Evaluate the bioactivity of novel compounds: Petra/Osiris/Molinspiration/DFT (POM/DFT) based models have been used to identify the physicochemical parameters that govern the bioactivity of ruthenium-staurosporine complexes. researchgate.net

The integration of these advanced computational methods will undoubtedly accelerate the discovery and development of the next generation of staurosporine-based research tools and therapeutic leads.

Exploration of this compound Analogs for Diverse Biological Research Applications

The versatility of the staurosporine scaffold has led to the synthesis and investigation of a wide array of analogs for various non-clinical research applications. google.comfigshare.com These derivatives often exhibit improved selectivity or unique biological activities compared to the parent compound.

Key areas of exploration for staurosporine analogs include:

Neuroscience Research: Analogs like K-252a have been studied for their effects on neuronal cells, with some showing the ability to block neurotrophin-mediated responses. google.commolbiolcell.org Staurosporine and its analog UCN-01 have been shown to induce neurite outgrowth in various neuronal cell lines. researchgate.netnih.gov

Cardiovascular Research: Derivatives of staurosporine have been proposed for the treatment of diseases of the cardiovascular system. google.comgoogle.com The inhibitory activity of analogs like K-252a, K-252b, and RK-1409 against PKC highlights their potential in this area. nih.govtandfonline.com

Infectious Disease Research: The investigation of ruthenium-based organometallic inhibitors with a staurosporine scaffold against Plasmodium Calcium-Dependent Protein Kinase 2 (PfCDPK2) demonstrates the potential for developing novel anti-malarial agents. biorxiv.org

The development of highly selective analogs is a major focus. For example, a staurosporine dimer, KIST301135, has been synthesized and shown to have much-improved kinase inhibitory selectivity compared to the parent compound. scispace.com Similarly, "staralogs" have been designed to be extremely selective for analog-sensitive kinases, providing a bioorthogonal tool for chemical genetics. nih.gov

Synergistic Effects in Combination Research Strategies

A growing area of interest is the investigation of staurosporine and its analogs in combination with other agents to achieve synergistic effects in non-clinical research models. This approach can help to overcome resistance mechanisms and enhance the desired biological outcome.

Research has shown that staurosporine can act synergistically with other compounds, including:

Lapatinib (B449): Staurosporine has been shown to synergize with the HER2 inhibitor lapatinib in HER2 inhibitor-resistant breast cancer cells. nih.gov

Interleukin 1-alpha: In EL4 thymoma cells, staurosporine potentiates the induction of interleukin 2 by interleukin 1-alpha. science.gov

The mechanisms underlying these synergistic interactions are often complex and can involve the targeting of multiple signaling pathways. For example, the combination of staurosporine derivatives with other kinase inhibitors or with agents that target different cellular processes could lead to enhanced efficacy in various disease models. ncats.io The ability of staurosporine to sensitize multi-drug resistant cells to cytotoxic agents further highlights its potential in combination strategies. sigmaaldrich.com

Future research in this area will likely focus on identifying novel synergistic combinations and elucidating the molecular mechanisms responsible for their enhanced effects. This could pave the way for the development of more effective combination therapies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic techniques for characterizing Staurosporinium’s structural integrity?

- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy to confirm the core scaffold and functional groups, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Use X-ray crystallography if crystalline forms are obtainable. Pair these with HPLC-UV or LC-MS to assess purity (>95% by area normalization) and stability under varying conditions (e.g., pH, temperature) .

Q. How should researchers design a preliminary bioactivity assay for this compound against kinase targets?

- Methodological Answer : Prioritize in vitro kinase inhibition assays using recombinant kinases (e.g., PKC isoforms) with ATP-concentration gradients. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). Use fluorescence polarization or radiometric assays for kinetic analysis. Validate results with dose-response curves (IC₅₀ calculations) and orthogonal assays (e.g., cellular proliferation assays in cancer cell lines) .

Q. What parameters are critical to monitor during this compound purification from microbial cultures?

- Methodological Answer : Track yield and purity at each step (extraction, solvent partitioning, column chromatography). Optimize solvent systems (e.g., ethyl acetate for extraction) and stationary phases (e.g., silica gel or C18 reverse-phase columns). Monitor pH stability during ion-exchange chromatography and employ TLC or HPLC to confirm compound identity post-purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across kinase families?

- Methodological Answer : Conduct comparative structural analyses (e.g., molecular docking simulations) to identify binding pocket variations between kinase isoforms. Validate hypotheses using mutagenesis studies on key residues and assess inhibitory activity via isoform-specific assays. Cross-reference with literature using systematic reviews (PRISMA guidelines) to contextualize discrepancies .

Q. What strategies ensure reproducibility in this compound synthesis protocols across laboratories?

- Methodological Answer : Standardize reaction conditions (solvent, temperature, catalyst loading) and document deviations rigorously. Use quantified purity metrics (e.g., NMR integration, HPLC peak symmetry) and share raw data via open-access repositories. Validate synthetic routes with independent replication by a third-party lab, adhering to ICH Q11 guidelines for pharmaceutical development .

Q. How should conflicting structural data from X-ray crystallography and solution-state NMR be reconciled for this compound derivatives?

- Methodological Answer : Compare crystal packing effects (X-ray) with dynamic conformational ensembles (NMR relaxation experiments). Perform density functional theory (DFT) calculations to model solution-state conformations. Use variable-temperature NMR to assess flexibility and correlate with crystallographic B-factors. Publish conflicting datasets with detailed metadata to enable community-driven analysis .

Q. What frameworks guide hypothesis-driven research questions on this compound’s off-target effects in cellular pathways?

- Methodological Answer : Apply the PICO framework:

- P opulation: Specific cell lines (e.g., HEK293 vs. HeLa).

- I ntervention: this compound treatment at varying concentrations.

- C omparison: Baseline activity vs. inhibitor-treated controls.

- O utcome: Transcriptomic/proteomic profiling (RNA-seq, SILAC).

Supplement with FINER criteria to ensure feasibility and novelty .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate kinetic data from disparate studies, applying random-effects models to account for heterogeneity. Report Cohen’s d for effect sizes .

- Literature Integration : Leverage citation-tracking tools (Web of Science, Scopus) to map this compound’s research trajectory, prioritizing primary studies over reviews. Annotate conflicting findings in structured databases (e.g., ChEMBL) .

- Ethical Reporting : Disclose batch-to-batch variability in this compound samples and negative results in supplementary materials to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.